molecular formula C6H9NO B2988798 2-(1-Hydroxycyclobutyl)acetonitrile CAS No. 1289648-06-1

2-(1-Hydroxycyclobutyl)acetonitrile

Cat. No.: B2988798
CAS No.: 1289648-06-1
M. Wt: 111.144
InChI Key: WGUOXDXKHXMBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxycyclobutyl)acetonitrile is an organic compound with the molecular formula C6H9NO It features a cyclobutane ring with a hydroxyl group and a nitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclobutyl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with cyanide sources in the presence of a base to form the nitrile group. The hydroxyl group can be introduced through subsequent hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclobutyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

2-(1-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclopropyl)acetonitrile
  • 2-(1-Hydroxycyclopentyl)acetonitrile
  • 2-(1-Hydroxycyclohexyl)acetonitrile

Uniqueness

2-(1-Hydroxycyclobutyl)acetonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with three, five, or six-membered rings

Biological Activity

2-(1-Hydroxycyclobutyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C6H9NO
  • CAS Number : 1289648-06-1
  • Molecular Weight : 111.14 g/mol

The structure includes a cyclobutane ring with both a hydroxyl group and a nitrile group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : Reaction of cyclobutanone with cyanide sources in the presence of a base.
  • Hydroxyl Group Introduction : Achieved through hydrolysis or reduction reactions.

Industrial production often utilizes optimized conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in various metabolic pathways.
  • Cellular Modulation : May influence cellular signaling pathways, affecting cell proliferation and apoptosis .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro experiments have demonstrated that compounds similar to this compound can modulate cytotoxic effects in various cell lines. For instance, extracts containing acetonitrile derivatives showed protective effects against chemotherapeutic agents like doxorubicin and cisplatin in renal (HEK293) and neuronal (SHSY5Y) cell lines .
    • A study indicated that the presence of certain acetonitrile derivatives could enhance cell survival rates significantly when co-treated with chemotherapeutics, suggesting a potential role in cancer therapy .
  • Comparative Analysis :
    • When compared to similar compounds such as 2-(1-Hydroxycyclopropyl)acetonitrile, the unique four-membered cyclobutane ring structure of this compound imparts distinct steric and electronic properties, which may influence its biological activity differently from its analogs.

Data Table: Biological Activity Comparison

CompoundCell LineCytotoxicity EffectProtective Effect
This compoundHEK293ModerateSignificant
Similar Compound ASHSY5YHighModerate
Similar Compound BOsteoblastsLowHigh

Properties

IUPAC Name

2-(1-hydroxycyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-4-6(8)2-1-3-6/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUOXDXKHXMBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289648-06-1
Record name 2-(1-hydroxycyclobutyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.